molecular formula C13H10N2O B8488634 5-phenoxy-1H-pyrrolo[2,3-b]pyridine

5-phenoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8488634
M. Wt: 210.23 g/mol
InChI Key: BZNQGRSEUXTOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a phenoxy group at the 5-position. The phenoxy group introduces steric bulk and moderate lipophilicity, which may enhance binding interactions in hydrophobic pockets of target proteins.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-phenoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H10N2O/c1-2-4-11(5-3-1)16-12-8-10-6-7-14-13(10)15-9-12/h1-9H,(H,14,15)

InChI Key

BZNQGRSEUXTOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-phenoxy-1H-pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. For instance, compounds with this scaffold have been evaluated for their ability to inhibit various cancer cell lines, including breast and ovarian cancers. A study highlighted that certain derivatives showed moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Toxicity to Non-Cancerous Cells
Compound AMDA-MB-231 (Breast)15Low
Compound BOVCAR-3 (Ovarian)20Moderate
Compound CHCT116 (Colon)25Low

Anti-inflammatory Properties

This compound derivatives have also demonstrated anti-inflammatory effects. These compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages, suggesting their potential in treating inflammatory diseases .

Neurological Applications

The compound has been studied for its potential in treating neurological disorders. Some derivatives show promise as phosphodiesterase inhibitors, which are valuable in managing conditions like Alzheimer's disease by enhancing cognitive function through increased cyclic AMP levels .

Table 2: Neurological Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget EnzymeInhibition (%)
Compound DPDE4B70%
Compound EPDE3B60%

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications at specific positions on the pyrrole or phenoxy groups can significantly alter the biological activity of these compounds. For example, substituents on the phenyl ring can enhance binding affinity to target proteins or improve solubility profiles.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Kalai et al. synthesized a series of pyrrolo[2,3-b]pyridine derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity while reducing toxicity to healthy cells .
  • Hilmy et al. reported on the design and synthesis of novel pyrrolo derivatives with anti-inflammatory properties, providing insights into their mechanism of action through inhibition of inflammatory mediators .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 5-position of the pyrrolo[2,3-b]pyridine core is a critical site for modulating biological activity and physicochemical properties. Key analogs and their substituents include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-Phenoxy-1H-pyrrolo[2,3-b]pyridine Phenoxy (5) C₁₂H₉N₂O 197.21 Aromatic, moderate lipophilicity
5-Methoxy-1H-pyrrolo[2,3-b]pyridine Methoxy (5) C₈H₈N₂O 148.16 Electron-donating, improves solubility
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Bromo (5), Phenylethynyl (3) C₁₅H₁₀BrN₂ 305.16 Electron-withdrawing, sterically demanding
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Chloro (5), Carboxylic acid (3) C₈H₅ClN₂O₂ 196.59 Polar, enhances aqueous solubility
5-Fluoro-1H-pyrrolo[2,3-b]pyridine Fluoro (5) C₇H₅FN₂ 136.13 Small, electronegative, improves metabolic stability

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy): Enhance solubility but may reduce membrane permeability.
  • Bromo-substituted derivatives are often intermediates for further functionalization .
  • Bulkier Substituents (e.g., Phenoxy, Phenylethynyl): Improve hydrophobic interactions but may limit solubility.

Physicochemical Properties

  • Solubility: Methoxy and carboxylic acid substituents improve aqueous solubility, whereas bromo and phenoxy groups reduce it. For instance, thieno[2,3-b]pyridines require cyclodextrin formulations for in vivo studies due to poor solubility .
  • Stability : Fluorine substitution (e.g., 5-fluoro derivatives) enhances metabolic stability by resisting oxidative degradation .

Preparation Methods

Traditional Cyclization Methods

The Madelung and Fischer indole syntheses, adapted for pyrrolo[2,3-b]pyridines, form the foundation for constructing the core structure. In the modified Madelung synthesis , cyclization of N-(pyridin-3-yl)acetamide derivatives under strong base conditions (e.g., potassium tert-butoxide) at elevated temperatures (150–200°C) generates the pyrrolo[2,3-b]pyridine scaffold . For 5-phenoxy derivatives, pre-functionalization of the pyridine precursor with a phenoxy group prior to cyclization is critical. For example, 3-amino-5-phenoxypyridine undergoes intramolecular cyclization in the presence of a base to yield the target compound .

The Fischer indole synthesis employs phenylhydrazines and ketones, but its adaptation to pyrrolo[2,3-b]pyridines requires careful regiocontrol. Reaction of 5-phenoxypyridin-3-amine with a ketone (e.g., diethyl ketone) in acidic conditions (HCl/EtOH) facilitates cyclization . Challenges include competing formation of regioisomers, necessitating chromatographic separation.

Direct introduction of phenoxy via nucleophilic aromatic substitution (SNAr) is feasible if a leaving group (e.g., Cl, Br) is present at the 5-position. 5-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenol under basic conditions (K₂CO₃, DMF, 120°C) to replace bromide with phenoxy . Limitations include:

  • Reactivity : Electron-deficient pyridine rings enhance SNAr efficiency.

  • Regioselectivity : Competing substitution at other positions (e.g., 3-bromo) necessitates protecting groups.

Comparative Analysis of Synthetic Methods

MethodKey StepsConditionsYield*AdvantagesLimitations
Madelung CyclizationCyclization of N-acetyl precursorsKOtBu, 150–200°C40–50%Scalable, minimal protectionLow regioselectivity
Suzuki CouplingPd-catalyzed cross-couplingPd(dppf)Cl₂, 80°C, 16h70–80%High efficiency, modularRequires pre-halogenated core
SNAr SubstitutionPhenol + 5-bromo derivativeK₂CO₃, DMF, 120°C50–60%Direct phenoxy introductionCompeting side reactions
Fischer CyclizationAcid-catalyzed cyclizationHCl/EtOH, reflux30–40%Broad substrate scopeComplex workup, low yields

*Yields estimated from analogous reactions in literature .

Challenges and Optimization Strategies

  • Regioselectivity in Halogenation : Bromination of 1H-pyrrolo[2,3-b]pyridine occurs preferentially at the 3-position . To achieve 5-bromo intermediates, directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and subsequent quenching with Br₂ is proposed.

  • N-Protection : Tosyl or methoxymethyl groups prevent unwanted N-alkylation during Suzuki coupling .

  • Purification : Ion-exchange resins (e.g., Dowex) effectively remove palladium residues post-coupling .

Q & A

Q. What are common synthetic routes for 5-phenoxy-1H-pyrrolo[2,3-b]pyridine derivatives?

The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • N-Alkylation/Arylation : Reacting 1H-pyrrolo[2,3-b]pyridine with benzyl bromide or alkyl halides under basic conditions (e.g., KOH with Bu₄N⁺HSO₄⁻ as a phase-transfer catalyst) to introduce substituents at the N1 position .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 5-position using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) with Pd(PPh₃)₄ as a catalyst .
  • Halogenation : Bromination at the 5-position using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in acetone .

Q. How are pyrrolo[2,3-b]pyridine derivatives characterized structurally?

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., shifts for phenoxy groups at δ ~6.8–7.5 ppm). LC-MS or HRMS validates molecular weight.
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions, critical for understanding binding modes in enzyme inhibition studies .

Q. What safety precautions are required when handling pyrrolo[2,3-b]pyridine intermediates?

  • Toxicity : Some derivatives (e.g., brominated analogs) show acute toxicity (H302: harmful if swallowed). Use PPE and fume hoods during synthesis .
  • Reactivity : Avoid exposure to moisture for intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine, which may hydrolyze .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?

  • Substituent Optimization :
    • 5-Position : Introduce hydrogen-bond acceptors (e.g., methoxy, phenoxy) to interact with kinase hinge regions (e.g., FGFR1’s G485 residue) .
    • N1 Position : Bulky groups (e.g., tosyl) improve metabolic stability but may reduce solubility. Balance hydrophobicity with polar substituents .
  • Case Study : Compound 4h (FGFR1 IC₅₀ = 7 nM) uses a 3,4-dimethoxyphenyl group at C5 and a benzoyl group at C3 to enhance affinity .

Q. How can low solubility of pyrrolo[2,3-b]pyridine derivatives be addressed in biological assays?

  • Structural Modifications :
    • Introduce ionizable groups (e.g., carboxylic acids) at the C3 position.
    • Use PEGylated prodrugs or co-solvents (e.g., DMSO/Cremophor EL) for in vivo studies .
  • Crystallization Studies : Co-crystallization with target proteins (e.g., FGFR1) identifies hydrophobic pockets for targeted substitutions .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Validation Protocols :
    • Use isogenic cell lines to control for genetic variability.
    • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Statistical Analysis : Apply multivariate regression to differentiate substituent effects from assay noise .

Q. How can fluorinated pyrrolo[2,3-b]pyridine derivatives be synthesized for ADME optimization?

  • Fluorination Methods :
    • Electrophilic fluorination using Selectfluor® at the C5 or C7 position.
    • Deoxyfluorination of hydroxyl precursors with DAST (diethylaminosulfur trifluoride) .
  • Applications : Fluorine improves metabolic stability and enhances membrane permeability in BTK inhibitors .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Functionalization

PositionReaction TypeExample Reagents/ConditionsReference
N1AlkylationKOH, Bu₄N⁺HSO₄⁻, benzyl bromide
C5Suzuki CouplingPd(PPh₃)₄, 3,4-dimethoxyphenylboronic acid
C5BrominationNBS, acetone, 0°C → rt

Q. Table 2. Biological Activity Optimization

TargetOptimal SubstituentsIC₅₀ (nM)Key InteractionReference
FGFR15-Methoxy, C3-benzoyl7Hydrogen bond with G485
BTK5-Phenoxy, C3-cyano<10Hinge region binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.